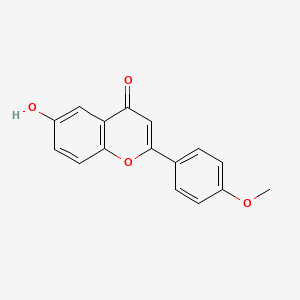
Iso-tridecyl thioglycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iso-tridecyl thioglycolate, also known as acetic acid, 2-mercapto-, isotridecyl ester, is an organic compound with the molecular formula C15H30O2S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in the production of various chemicals and as a chain transfer agent in polymerization processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iso-tridecyl thioglycolate can be synthesized through the esterification of mercaptoacetic acid with isotridecyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, isotridecyl mercaptoacetate is produced using a continuous esterification process. This involves the reaction of mercaptoacetic acid with isotridecyl alcohol in the presence of an acid catalyst. The reaction mixture is continuously fed into a reactor, and the product is continuously removed to maintain a steady-state reaction. The crude ester is then purified through vacuum distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Iso-tridecyl thioglycolate undergoes various chemical reactions, including:
Oxidation: The thiol group in isotridecyl mercaptoacetate can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol and thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Different esters, amides.
Wissenschaftliche Forschungsanwendungen
Iso-tridecyl thioglycolate has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of stabilizers for polyvinyl chloride and other polymers.
Wirkmechanismus
The mechanism of action of isotridecyl mercaptoacetate involves its ability to act as a chain transfer agent in polymerization reactions. The thiol group in the compound can react with growing polymer chains, terminating the chain growth and transferring the active site to another monomer. This helps control the molecular weight and distribution of the polymer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioglycolic acid:
Isooctyl mercaptoacetate: Similar structure but with an isooctyl group instead of an isotridecyl group.
Uniqueness
Iso-tridecyl thioglycolate is unique due to its longer carbon chain, which provides different physical and chemical properties compared to shorter-chain mercaptoacetates. This makes it particularly useful in applications requiring specific molecular weight control and stability .
Eigenschaften
CAS-Nummer |
57417-85-3 |
|---|---|
Molekularformel |
C15H30O2S |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
11-methyldodecyl 2-sulfanylacetate |
InChI |
InChI=1S/C15H30O2S/c1-14(2)11-9-7-5-3-4-6-8-10-12-17-15(16)13-18/h14,18H,3-13H2,1-2H3 |
InChI-Schlüssel |
HYBIDFUUNHAJDS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CS |
Kanonische SMILES |
CC(C)CCCCCCCCCCOC(=O)CS |
Key on ui other cas no. |
57417-85-3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate](/img/structure/B1634640.png)



![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B1634678.png)







![Imidazo[1,2-a]pyridin-5-ol](/img/structure/B1634701.png)
